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Compound of Interest

Compound Name: BTC (tetrapotassium)

Cat. No.: B12415738

Get Quote

Executive Summary
Pyromellitic acid (PMA) represents a cornerstone in the hierarchy of aromatic polycarboxylic

acids. Unlike its di- or tricarboxylic analogs, PMA’s tetra-functional symmetry (D2h point group

in isolation) provides a unique "cross-linking" potential that drives high-performance polymer

chemistry and reticular synthesis.

For the drug development and materials scientist, PMA is not merely a reagent but a

topological node. Its ability to form stable dianhydrides (PMDA) under thermal stress makes it

the precursor to polyimides (Kapton® class), while its four carboxylate arms allow for the

construction of Metal-Organic Frameworks (MOFs) with tunable pore apertures for drug

delivery. This guide dissects the physicochemical properties that govern these applications,

moving beyond standard data sheets to explore the mechanistic implications of its structure.

Molecular Architecture & Solid-State Physics
Crystal Structure and Bonding
In the solid state, PMA typically crystallizes as a dihydrate (
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) in the triclinic or monoclinic systems (often

). The crystal lattice is dominated by an extensive network of intermolecular hydrogen bonds.

Planarity: The benzene ring is planar, but the carboxyl groups rotate out of plane to minimize

steric repulsion between ortho-substituents. This "propeller-like" twist is critical; it dictates the

solubility profile and the activation energy required for anhydride formation.

Lattice Energy: The high melting point (>280°C) is a direct consequence of this H-bond

network, requiring significant thermal energy to disrupt the lattice before decomposition

occurs.

Physical Property Matrix
Property Value / Range Technical Context

CAS Number 89-05-4 Unique Identifier

Molecular Weight 254.15 g/mol
High oxygen content (50% by

mass)

Melting Point 281–284.5 °C
Decomposes to anhydride

upon melting

Density ~1.79 g/cm³
High packing efficiency due to

H-bonding

Solubility (Water) 1.5 g/100 mL (20°C)
Low cold solubility; increases

significantly with heat

Solubility (Ethanol) Soluble (15-20 g/100mL)
Preferred solvent for

recrystallization

pKa Values 1.92, 2.87, 4.49, 5.63
Distinct deprotonation steps

(See Section 3)

Solution Chemistry & Thermodynamics
Acid Dissociation and Speciation
Understanding the pKa values of PMA is vital for MOF synthesis and pH-sensitive drug delivery

systems. The proximity of the carboxyl groups creates an electrostatic field effect, making the
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first dissociation (

) surprisingly acidic for an organic acid, while the final dissociation (

) is suppressed by the negative charge density of the

species.

The following diagram illustrates the speciation flow, critical for determining the charge state of

the linker during coordination with metal ions.

Figure 1: Stepwise Deprotonation Cascade of Pyromellitic Acid
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Solubility Thermodynamics
Aqueous Systems: PMA exhibits a steep solubility curve. At 20°C, it is sparingly soluble

(1.5%), but this rises to >10% near boiling. This property is exploited in purification: crude

PMA is dissolved in boiling water, treated with activated carbon, and crystallized by cooling.

Organic Solvents: High solubility in polar aprotic solvents (DMSO, DMF, NMP) is essential for

polyimide synthesis, where the reaction with diamines occurs in solution to form polyamic

acid intermediates.

Chemical Reactivity & Synthetic Utility[4][5][6][7]
Anhydride Formation (Dehydration)
The most commercially significant reaction of PMA is its conversion to Pyromellitic Dianhydride

(PMDA). This is an intramolecular dehydration. Unlike linear acids, PMA forms two cyclic

anhydride rings.

Mechanism: Thermal excitation causes the rotation of ortho-carboxyl groups. Nucleophilic

attack of one carbonyl oxygen on the adjacent carbonyl carbon eliminates water.
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Conditions: Typically requires temperatures >200°C or chemical dehydrating agents (acetic

anhydride).

MOF Coordination Chemistry
In Metal-Organic Frameworks (e.g., MIL-121), PMA acts as a bridging ligand. The carboxylate

groups can coordinate in various modes:

Monodentate: Single O-Metal bond.

Bidentate Chelating: Two O's from same carboxylate bind one metal.

Bidentate Bridging: Two O's bind two different metals (Cluster formation).

This versatility allows PMA to stabilize high-porosity structures used for encapsulating drug

molecules (e.g., Ibuprofen or Doxorubicin) for controlled release.
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Figure 2: Divergent Synthetic Pathways: Polymerization vs. Reticular Synthesis
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[4]
Analytical Characterization Protocols
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To validate the purity of PMA, a multi-modal approach is required.

Infrared Spectroscopy (FTIR)
O-H Stretch: Broad, intense band centered at 3000–2500 cm⁻¹ (characteristic of carboxylic

acid dimers).[1]

C=O Stretch: Strong absorption at 1690–1710 cm⁻¹.

Fingerprint: Aromatic ring breathing modes at 1500–1400 cm⁻¹.

Note: Disappearance of the broad O-H band and splitting of the C=O band into doublet

(symmetric/asymmetric) indicates conversion to Anhydride (PMDA).

Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d6): Due to the high symmetry, the two aromatic protons are chemically

equivalent in the fully protonated state, appearing as a singlet at δ ~8.2–8.4 ppm.

¹³C NMR: Three distinct signals:

Carbonyl C: ~167 ppm.

Ipso-aromatic C (C-COOH): ~135 ppm.

Unsubstituted aromatic C (C-H): ~130 ppm.

Safety & Handling (Tox Profile)
While PMA is a standard industrial chemical, its acidity and reactivity warrant specific

precautions in a research setting.

Hazard Classification: Irritant (GHS07).

H-Statements: H319 (Causes serious eye irritation), H315 (Skin irritation), H335 (Respiratory

irritation).

Toxicology: LD50 (Mouse, Intraperitoneal) is 300 mg/kg.[2] It is not classified as acutely toxic

by oral routes in small quantities, but chronic dust inhalation can lead to sensitization.
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Handling Protocol:

Use N95 dust mask or fume hood to prevent inhalation of micronized powder.

Nitrile gloves are sufficient for handling.

Incompatibility: Avoid contact with strong bases (exothermic neutralization) and strong

oxidizers.[2][3][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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